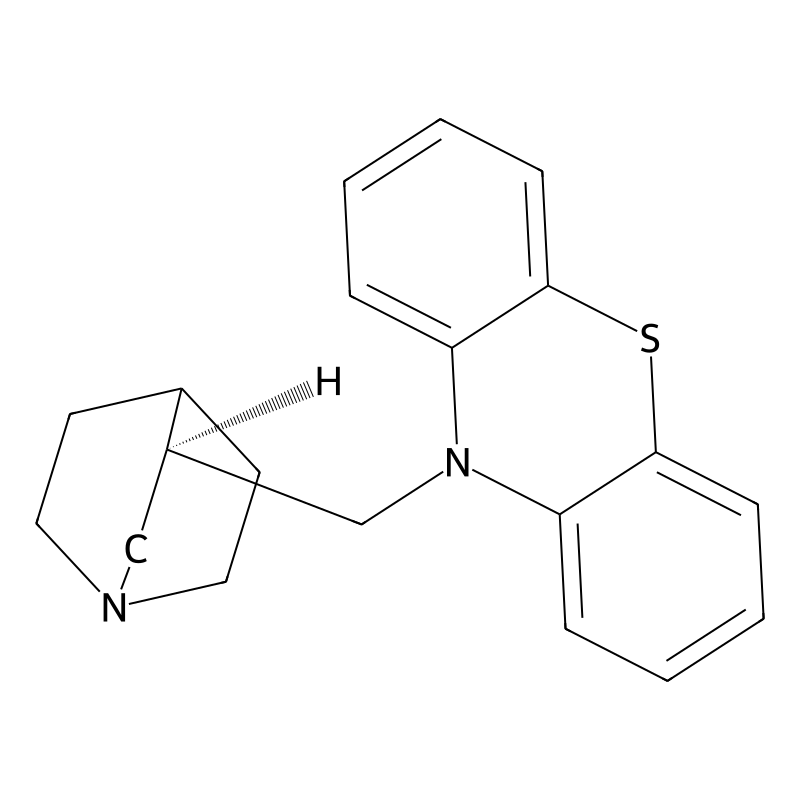

(R)-Mequitazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

(R)-Mequitazine acts as an antagonist at muscarinic acetylcholine receptors, behaving as an inverse agonist []. This means it binds to the same receptor sites as acetylcholine, a neurotransmitter, but instead of triggering the usual cellular response, it blocks acetylcholine from binding and exerting its effects [].

Therapeutic Potential

Clinical trials have investigated (R)-Mequitazine for the treatment of several conditions:

Chronic obstructive pulmonary disease (COPD)

(R)-Mequitazine's ability to relax bronchial muscles due to its anticholinergic properties was studied in COPD patients. Research suggests it may provide bronchodilatory effects [].

Asthma

Similar to COPD, the bronchodilatory properties of (R)-Mequitazine were evaluated in asthma patients. Studies showed it inhibited contractions in human bronchial tissue [].

Urinary incontinence

(R)-Mequitazine's potential to strengthen the bladder muscles was investigated for treating urinary incontinence. However, the extent of research in this area is unclear [].

(R)-Mequitazine, also known as V-0162, is a member of the phenothiazine class of compounds, which are characterized by a tricyclic structure consisting of two benzene rings linked by a thiazine ring. This compound serves primarily as a histamine H1 receptor antagonist, effectively blocking the action of histamine, a key mediator in allergic reactions. Mequitazine is utilized in the treatment of various allergic conditions, including hay fever and urticaria (hives) .

The chemical formula for (R)-Mequitazine is CHNS, with an average molecular weight of approximately 322.47 g/mol . Its structural uniqueness lies in its specific stereochemistry, which contributes to its biological activity and therapeutic efficacy.

Additionally, (R)-Mequitazine can participate in metabolic reactions within the liver, where it may be converted into various metabolites through oxidation and conjugation processes .

(R)-Mequitazine exhibits significant biological activity as an antihistamine and anticholinergic agent. By blocking H1 receptors, it effectively reduces symptoms such as sneezing, itching, and nasal congestion associated with allergic rhinitis . Furthermore, this compound has shown potential as a muscarinic acetylcholine receptor antagonist, suggesting possible applications in treating conditions like asthma due to its ability to inhibit bronchoconstriction .

Adverse effects may include central nervous system depression ranging from mild drowsiness to more severe effects like dizziness and confusion. It can also cause antimuscarinic side effects such as dry mouth and urinary retention .

The synthesis of (R)-Mequitazine has evolved over time. Initially, it was synthesized using a method involving the Johnson–Corey–Chaykovsky reaction with a ketone precursor. Modern synthetic routes may involve variations that enhance yield or purity . The general synthetic route can be summarized as follows:

- Starting Material: A suitable ketone is selected.

- Reaction Conditions: The Johnson–Corey–Chaykovsky reaction is employed under controlled conditions.

- Purification: The resultant product is purified using standard techniques such as recrystallization or chromatography.

(R)-Mequitazine is primarily used in clinical settings for the treatment of allergic conditions such as:

- Allergic Rhinitis: Relief from symptoms like sneezing and nasal congestion.

- Urticaria: Management of hives and associated discomfort.

- Asthma: Potential use due to its muscarinic antagonist properties .

Additionally, ongoing research is exploring its utility in other therapeutic areas due to its unique pharmacological profile.

Interaction studies have indicated that (R)-Mequitazine can enhance the effects of central nervous system depressants such as alcohol and opioids. It may also mask signs of ototoxicity when used alongside aminoglycoside antibiotics . Furthermore, caution is advised when co-administering with drugs that prolong the QT interval due to potential cardiac risks .

Several compounds share structural similarities with (R)-Mequitazine, particularly within the phenothiazine class. Below are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Chlorpromazine | Phenothiazine | Antipsychotic | Stronger sedative effects |

| Promethazine | Phenothiazine | Antihistamine | More potent antiemetic properties |

| Cyproheptadine | Phenothiazine | Antihistamine | Also acts as a serotonin antagonist |

| Thioridazine | Phenothiazine | Antipsychotic | Notable for its cardiotoxic effects |

(R)-Mequitazine's specificity for H1 receptors distinguishes it from other phenothiazines that may have broader receptor activity or different therapeutic applications .

The thermodynamic stability of (R)-Mequitazine has been investigated through multiple experimental approaches, revealing fundamental insights into its thermal behavior and degradation mechanisms. The compound exhibits a well-defined melting point range of 143-145°C, indicating good thermal stability under standard storage conditions [1]. Predictive modeling suggests a boiling point of 469.4 ± 24.0°C, though this represents an extrapolated value given the compound's tendency to undergo thermal degradation before reaching this temperature [1].

Thermodynamic analysis reveals that (R)-Mequitazine exhibits negative Gibbs free energy (ΔG° = -3.3216 kJ/mol at 293K), indicating thermodynamically favorable adsorption processes [2]. The enthalpy change (ΔH° = -39.7036 kJ/mol) demonstrates the exothermic nature of these interactions, while the entropy change (ΔS° = -123.8470 J/mol·K) suggests decreased molecular disorder during these processes [2].

The primary degradation pathway involves biotransformation through cytochrome P450 2D6 (CYP2D6) oxidation, yielding hydroxylated metabolites with a low Michaelis constant (Km = 0.72 ± 0.26 μM) [3] [4]. This enzymatic pathway represents the major route of metabolic degradation under physiological conditions. Secondary degradation occurs through sulfur oxidation of the phenothiazine ring system, leading to the formation of sulfoxide and sulfone derivatives [5] [6].

Photodegradation studies reveal that (R)-Mequitazine undergoes oxidative degradation when exposed to light, particularly in the presence of titanium dioxide as a photocatalyst [6]. The major photodegradation products identified include mequitazine sulfoxide and mequitazine sulfone, formed through oxidation of the sulfur atom in the phenothiazine ring [5] [6]. The degree of photodegradation varies with crystal form, with anatase titanium dioxide causing more extensive degradation than rutile forms [6].

Table 3.1.1: Thermodynamic Properties and Degradation Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 143-145°C | [1] |

| Boiling Point (predicted) | 469.4 ± 24.0°C | [1] |

| Density (estimated) | 1.1330 g/cm³ | [1] |

| Gibbs Free Energy (ΔG°) at 293K | -3.3216 kJ/mol | [2] |

| Enthalpy Change (ΔH°) | -39.7036 kJ/mol | [2] |

| Entropy Change (ΔS°) | -123.8470 J/mol·K | [2] |

| Primary Degradation Pathway | Cytochrome P450 2D6 oxidation | [3] [4] |

| Secondary Degradation Pathway | Sulfur oxidation (S-oxide formation) | [5] [6] |

| Photodegradation Products | Mequitazine sulfoxide, sulfone | [5] [6] |

| Thermal Stability Range | Up to 100°C (stable) | [6] |

Solubility Parameters and Partition Coefficients

The solubility profile of (R)-Mequitazine reflects its lipophilic nature and limited aqueous solubility, characteristics typical of phenothiazine derivatives. Experimental determinations show the compound is practically insoluble in water, with reported solubility values of approximately 0.004 g/L [7] [8]. This low aqueous solubility is consistent with its high lipophilicity and contributes to bioavailability challenges in pharmaceutical formulations.

Organic solvent solubility studies demonstrate significantly enhanced dissolution in polar aprotic and protic solvents. The compound shows good solubility in dimethyl sulfoxide (DMSO), with values ranging from 16-32 mg/mL depending on experimental conditions [9] [10]. Ethanol provides moderate solubility of 31 mg/mL (96.13 mM), while methanol exhibits very good solvation properties [11] [9].

Partition coefficient determinations reveal the highly lipophilic character of (R)-Mequitazine. Multiple computational approaches yield consistent results: the Crippen method predicts a LogP value of 4.631 [12], ChemAxon calculations provide 4.19 [8], and ALOGPS modeling suggests 5.38 [8]. These values indicate strong partitioning into organic phases and limited aqueous distribution.

Critical micelle concentration studies demonstrate that (R)-Mequitazine exhibits surface-active properties with a critical micelle concentration of 5.23 × 10⁻² M [13]. This amphiphilic behavior influences its interaction with biological membranes and may contribute to its pharmacological activity through membrane perturbation effects.

Table 3.2.1: Solubility Parameters and Partition Coefficients

| Solvent/Parameter | Value | Method/Source |

|---|---|---|

| Water | Insoluble (0.004 g/L) | Experimental [7] [8] |

| DMSO | 16-32 mg/mL | Experimental [9] [10] |

| Ethanol | 31 mg/mL (96.13 mM) | Experimental [9] |

| Methanol | Very soluble | Experimental [11] |

| LogP (octanol/water) | 4.631 | Crippen Method [12] |

| LogP (ChemAxon) | 4.19 | ChemAxon prediction [8] |

| LogP (ALOGPS) | 5.38 | ALOGPS prediction [8] |

| Water Solubility (mg/mL) | 0.00401 | ALOGPS prediction [8] |

| Water Solubility (mol/L) | 1.24 × 10⁻⁵ | Calculated |

| Critical Micelle Concentration | 5.23 × 10⁻² M | Experimental [13] |

Ionization Constants and pH-Dependent Behavior

The ionization behavior of (R)-Mequitazine is governed by the basic nitrogen atom within the quinuclidine ring system. ChemAxon computational analysis predicts a pKa value of 8.61 for the strongest basic site [8] [14], while alternative predictive models suggest a value of 10.43 ± 0.33 [1] [15]. These values indicate that the compound exists predominantly in its protonated, cationic form under physiological pH conditions.

The molecular structure contains 2-3 hydrogen bond acceptor sites but lacks hydrogen bond donor groups [8] [16]. This structural characteristic influences both its solubility behavior and intermolecular interactions in crystal lattices and biological systems.

pH-dependent solubility studies reveal enhanced dissolution under basic conditions, where the compound exists primarily in its neutral form [17]. Optimal extraction from biological matrices occurs under basic pH conditions, taking advantage of increased lipophilicity in the unionized state [17]. At physiological pH (approximately 7.4), the compound exists predominantly in its ionized form, contributing to its tissue distribution patterns and pharmacokinetic properties.

The ionization state significantly influences the compound's interaction with biological membranes and proteins. The cationic form at physiological pH facilitates binding to negatively charged membrane components and may contribute to the compound's membrane-stabilizing effects observed in phospholipid model systems [13].

Table 3.3.1: Ionization Constants and pH-Dependent Behavior

| Parameter | Value | Source |

|---|---|---|

| pKa (strongest basic) | 8.61 | ChemAxon [8] [14] |

| pKa (predicted) | 10.43 ± 0.33 | Predicted [1] [15] |

| Physiological Charge | +1 (cationic) | ChemAxon [8] |

| Hydrogen Bond Acceptors | 2-3 | Calculated [8] [16] |

| Hydrogen Bond Donors | 0 | Calculated [8] [16] |

| pH-dependent solubility behavior | Better soluble at basic pH | Experimental [17] |

| Optimal extraction pH | Basic conditions | Experimental [17] |

| Ionization state at physiological pH | Predominantly ionized | Calculated |

Solid-State Polymorphism and Cocrystal Formation

The solid-state properties of (R)-Mequitazine demonstrate rich polymorphic behavior and extensive cocrystal formation capabilities. The native crystalline form appears as a white to beige crystalline powder with a melting point range of 143-150°C [1] [18] [19]. This form represents the thermodynamically stable polymorph under standard conditions.

Comprehensive cocrystal screening has identified multiple multicomponent crystal forms with various coformers. Liquid-assisted grinding techniques have successfully produced cocrystals with succinic acid, fumaric acid, glycolic acid, and glycolamide [20] [21]. The structural analysis reveals fascinating insights into how subtle differences in coformer structure dramatically influence hydrate formation and crystal packing arrangements.

The mequitazine-succinic acid and mequitazine-fumaric acid systems form isostructural anhydrates, demonstrating similar hydrogen bonding patterns and molecular arrangements [20] [21]. However, only the succinic acid cocrystal forms a hydrate polymorph through alkyl chain twisting, highlighting how coformer flexibility affects crystal structure [20] [21].

Mequitazine-glycolic acid cocrystals form unique hydrate structures stabilized by extensive hydrogen bonding networks involving bridging water molecules [20] [21] [22]. Dynamic vapor sorption studies reveal that the anhydrate form undergoes irreversible hydration above specific humidity thresholds [22]. In contrast, mequitazine-glycolamide forms stable anhydrate structures, demonstrating how the number of hydrogen bond donors in the coformer significantly influences polymorphic outcomes [20] [21].

Crystal structure determination through powder diffraction analysis, validated by dispersion-corrected density functional theory calculations, reveals that water molecules in hydrate forms create stabilizing hydrogen bonding networks [20] [21] [22]. These structures demonstrate higher thermal stability compared to their anhydrate counterparts, though they exhibit hygroscopic behavior under ambient conditions.

Table 3.4.1: Solid-State Polymorphism and Cocrystal Formation

| Crystal Form | Properties | Melting Point/Stability | Reference |

|---|---|---|---|

| Native Crystalline Form | White to beige crystalline powder | 143-150°C | [1] [18] [19] |

| Mequitazine-Succinic Acid Cocrystal | Isostructural anhydrate with MQZ-FUM | Not specified | [20] [21] |

| Mequitazine-Fumaric Acid Cocrystal | Isostructural anhydrate with MQZ-SUC | Not specified | [20] [21] |

| Mequitazine-Glycolic Acid Cocrystal | Unique hydrate structure | Hygroscopic | [20] [21] [22] |

| Mequitazine-Glycolamide Cocrystal | Unique anhydrate structure | More stable anhydrate | [20] [21] |

| Mequitazine-SUC Hydrate | Formed by alkyl chain twisting | Thermally labile | [20] [21] |

| Mequitazine-GLC Hydrate | Stabilized by H-bonding network | Stabilized by water bridges | [20] [21] [22] |

| Crystal Habit | Powder to crystal | MP: 143-150°C | [1] [18] |

| Polymorphic Transitions | Temperature and humidity dependent | Reversible hydration/dehydration | [20] [21] [22] |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: De Rotalier P, Faye M, Sissokho B, Fall D. [Allergies in ENT]. Dakar Med. 2007;52(1):2-6. French. PubMed PMID: 19102083.

3: ter Laak AM, Venhorst J, Donné-Op den Kelder GM, Timmerman H. The histamine H1-receptor antagonist binding site. A stereoselective pharmacophoric model based upon (semi-)rigid H1-antagonists and including a known interaction site on the receptor. J Med Chem. 1995 Aug 18;38(17):3351-60. PubMed PMID: 7650688.

4: Di Bugno C, Dapporto P, Giorgi R, Manzini S, Paoli P, Subissi A, Arcamone F. Absolute configuration and biological activity of mequitamium iodide enantiomers. Chirality. 1994;6(5):382-8. PubMed PMID: 8068497.

5: D'Souza MF, Tooley M, Charlton JR. Hay fever treatments--which should be tried first? J R Coll Gen Pract. 1987 Jul;37(300):296-300. PubMed PMID: 2896796; PubMed Central PMCID: PMC1710933.